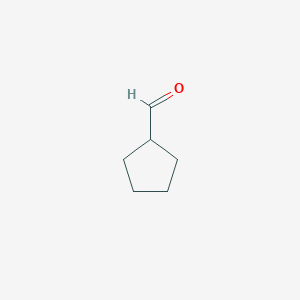

Cyclopentanecarboxaldehyde

Vue d'ensemble

Description

Cyclopentanecarboxaldehyde is a chemical compound that is part of the cyclopentane family, characterized by a five-membered ring structure. While the provided papers do not directly discuss cyclopentanecarboxaldehyde, they do provide insights into the chemistry of related cyclopentane derivatives and their reactivity, which can be informative for understanding the properties and reactivity of cyclopentanecarboxaldehyde by analogy.

Synthesis Analysis

The synthesis of cyclopentane derivatives can involve various strategies, including catalytic processes. For instance, cyclopentadienone iron alcohol complexes can be generated from reactions involving aldehydes, as described in the synthesis and reactivity study of iron-catalyzed hydrogenation of aldehydes . This suggests that similar iron-catalyzed methods could potentially be applied to the synthesis of cyclopentanecarboxaldehyde.

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives can be complex and is often characterized using techniques such as NMR and IR spectroscopy, and sometimes confirmed by X-ray crystallography . The structure of cyclopentanecarboxaldehyde would likely be analyzed using similar methods to determine its conformation and electronic properties.

Chemical Reactions Analysis

Cyclopentane derivatives can participate in various chemical reactions. For example, the alcohol ligands in cyclopentadienone iron alcohol complexes are prone to dissociation and can be replaced by other ligands, indicating a level of reactivity that could be relevant for cyclopentanecarboxaldehyde as well . Additionally, the asymmetric addition of hydrogen cyanide to benzaldehydes catalyzed by synthetic cyclic peptides suggests that cyclopentanecarboxaldehyde could also undergo similar nucleophilic addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentane derivatives can vary widely. The thermal instability of certain complexes , as well as the stereoselectivity observed in palladium-catalyzed syntheses of condensed cyclopentanes , highlight the importance of understanding the specific conditions under which cyclopentanecarboxaldehyde is stable and reactive. The synthesis of 2-cyclopentenones from γ-ketoaldehyde acetals further demonstrates the reactivity of cyclopentane-containing compounds, which could be extrapolated to predict the behavior of cyclopentanecarboxaldehyde under similar conditions.

Applications De Recherche Scientifique

Chiral Ligands and Enantioselective Synthesis

Cyclopentanecarboxaldehyde has been utilized in the synthesis of optically active trans‐2‐(N,N‐dialkylamino)cyclopentanols, which serve as chiral ligands in enantioselective synthesis. This process demonstrates the utility of cyclopentanecarboxaldehyde in producing compounds with high chemical yields and enantiomeric excesses, highlighting its role in asymmetric synthesis and chiral chemistry (González‐Sabín et al., 2006).

Spectroscopy and Electronic Structures

The cyclopentanecarboxaldehyde molecule has been studied using the CNDO method in spectroscopy, particularly focusing on its electronic spectra. This research aids in understanding the σ–π interactions and the influence of substituents on the electronic spectra of compounds like cyclopentanecarboxaldehyde (Bene & Jaffe, 1968).

Macrocyclic Chemistry

A study explored the synthesis of new glycoluril-like molecules, including cyclopentanopropanediurea (CyP-TD), from cyclopentanecarboxaldehyde. This research is significant for understanding the formation of macrocyclic compounds and their applications in areas like host-guest chemistry and molecular recognition (Wu et al., 2017).

Catalysis and Organic Synthesis

Cyclopentanecarboxaldehyde plays a role in catalysis, as demonstrated in the Cp2TiPh2-catalyzed reaction with benzaldehydes to produce bis(substitutedbenzylidene)cycloalkanones. This example shows the compound's potential in facilitating catalytic processes and in the field of organic synthesis (Nakano & Migita, 1993).

Homogeneous Catalysis

Research on homogeneous catalyzed hydroformylation of cyclopentene to cyclopentanecarboxaldehyde offers insights into catalytic synergism and kinetics in organometallic chemistry. This work is vital for understanding the mechanisms of catalytic reactions and the development of efficient catalytic systems (Li et al., 2004).

Pharmaceutical Applications

While the direct role of cyclopentanecarboxaldehyde in pharmaceutical applications is limited, its derivative compounds play significant roles. For example, the study of cyclopentanedicarboxylic acids and their behavior in solutions contributes to understanding pharmaceutical intermediates' properties (Kvaratskhelia et al., 2013).

Safety and Hazards

Cyclopentanecarboxaldehyde is considered hazardous. It is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and it should be used only outdoors or in a well-ventilated area .

Mécanisme D'action

Propriétés

IUPAC Name |

cyclopentanecarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c7-5-6-3-1-2-4-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VELDYOPRLMJFIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10236176 | |

| Record name | Cyclopentanecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

872-53-7 | |

| Record name | Cyclopentanecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanecarbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanecarboxaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentanecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentanecarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

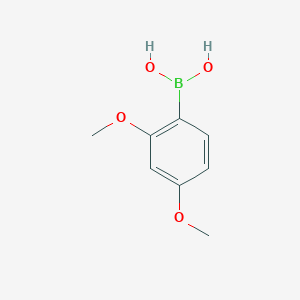

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

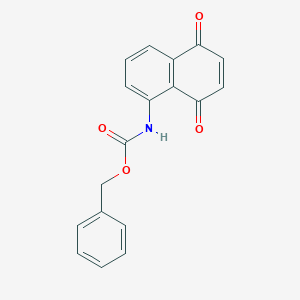

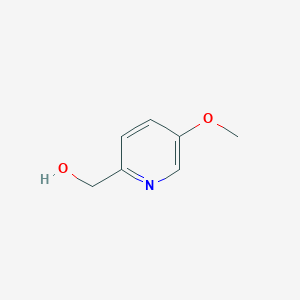

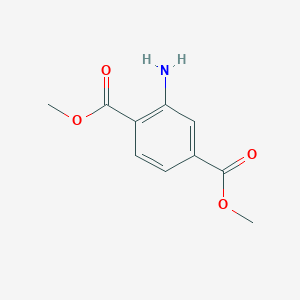

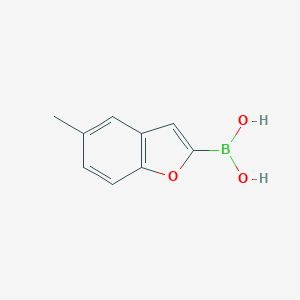

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes to obtain Cyclopentanecarboxaldehyde?

A1: Cyclopentanecarboxaldehyde can be synthesized through various methods. One approach involves the gas-phase dehydration of tetrahydropyran-2-methanol over catalysts like η-alumina, yielding Cyclopentanecarboxaldehyde as the main product []. Another method utilizes a dyotropic rearrangement of trans 3-substituted-4-cyclopentyl β-lactones in the presence of magnesium bromide, leading to the formation of trans-fused butyrolactones, which can be further modified to obtain the desired aldehyde [].

Q2: Are there any catalytic applications of Cyclopentanecarboxaldehyde?

A2: While Cyclopentanecarboxaldehyde itself might not be a widely used catalyst, it figures prominently as a product in reactions involving catalysts. For instance, the hydroformylation of cyclopentene, catalyzed by a bimetallic system of rhodium and manganese carbonyls, produces Cyclopentanecarboxaldehyde with significantly enhanced efficiency compared to single-metal catalysts []. This highlights its relevance in understanding catalytic mechanisms and developing more efficient processes.

Q3: What insights do spectroscopic studies offer about Cyclopentanecarboxaldehyde?

A3: Spectroscopic techniques are invaluable for characterizing Cyclopentanecarboxaldehyde. Studies utilizing collisional activation data have confirmed that the [M+H-H2O]+ ions derived from both cis- and trans-1,2-cyclohexanediol exhibit a structure consistent with protonated Cyclopentanecarboxaldehyde []. This finding underscores the utility of mass spectrometry in elucidating structural rearrangements and identifying reaction products.

Q4: Has Cyclopentanecarboxaldehyde been identified in the decomposition of any polymers?

A4: Yes, Cyclopentanecarboxaldehyde has been identified as a decomposition product of poly(cyclohexene carbonate) (PCHC). Thermal degradation studies using techniques like Py-GC/MS and TG-IR revealed Cyclopentanecarboxaldehyde alongside other compounds like carbon dioxide and cyclohexanone []. This information is crucial for understanding the thermal behavior of PCHC, particularly in applications where it serves as a sacrificial material in microelectronics.

Q5: Are there any known undergraduate chemistry experiments that utilize Cyclopentanecarboxaldehyde?

A5: Yes, the synthesis of Cyclopentanecarboxaldehyde serves as a valuable educational tool in undergraduate organic chemistry laboratories []. The experiment helps students grasp the behavior of alicyclic compounds and reinforces their understanding of various organic chemistry principles.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.